(Z)-benzyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (Z)-benzyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Brand Name: Vulcanchem
CAS No.: 620548-38-1
VCID: VC8445147
InChI: InChI=1S/C23H18O6/c1-15-7-8-18(28-15)12-21-23(25)19-10-9-17(11-20(19)29-21)26-14-22(24)27-13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3/b21-12-
SMILES: CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4
Molecular Formula: C23H18O6
Molecular Weight: 390.4 g/mol

(Z)-benzyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

CAS No.: 620548-38-1

VCID: VC8445147

Molecular Formula: C23H18O6

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

(Z)-benzyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate - 620548-38-1

Description

Chemical Formula and Molecular Weight

  • Molecular Formula: C21H18O6

  • Molecular Weight: Approximately 366.37 g/mol

Functional Groups

The compound contains the following functional groups:

  • A benzofuran core with a ketone group at position 3.

  • A furan ring substituted with a methyl group at position 5.

  • A benzyl ester linked to an acetate moiety.

  • A Z-configured double bond connecting the furan and benzofuran systems.

Stereochemistry

The Z configuration of the double bond ensures that the substituents on either side of the double bond are on the same side, impacting the molecule's reactivity and interactions.

General Synthetic Route

The synthesis of (Z)-benzyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves:

  • Preparation of the benzofuran core: This is achieved via cyclization reactions involving salicylaldehydes and β-ketoesters.

  • Condensation with furan derivatives: The furan ring with a methyl substituent is introduced through a Knoevenagel condensation reaction, which creates the Z-configured double bond.

  • Esterification: The final step involves esterification with benzyl alcohol to form the acetate group.

Reaction Conditions

Reactions are often catalyzed by bases or acids under mild heating conditions to ensure high selectivity for the Z-isomer.

Pharmaceutical Applications

Compounds with benzofuran and furan moieties are known for their biological activities, including:

  • Antimicrobial properties: Effective against bacterial and fungal strains.

  • Anti-inflammatory activity: The compound may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Antioxidant potential: Due to its aromatic structure and electron-rich furan ring.

Organic Synthesis Intermediate

This compound can serve as an intermediate in synthesizing more complex molecules for drug discovery or materials science.

Spectroscopic Techniques

To confirm its structure, the following techniques are utilized:

  • NMR Spectroscopy

    • Proton (1^1H NMR): Signals corresponding to aromatic protons, methylene protons from the benzyl group, and protons on the acetate moiety.

    • Carbon (13^{13}C NMR): Peaks for carbonyl carbons (ketone and ester), aromatic carbons, and aliphatic carbons.

  • Infrared (IR) Spectroscopy

    • Characteristic peaks for C=O stretching (~1720 cm1^{-1}) and C=C stretching in aromatic systems (~1600 cm1^{-1}).

  • Mass Spectrometry (MS)

    • Molecular ion peak at m/z=366m/z = 366, confirming molecular weight.

Chromatography

High-performance liquid chromatography (HPLC) can be used for purity assessment and separation of isomers.

Comparative Data Table

Below is a comparison of similar compounds for reference:

Compound NameMolecular Weight (g/mol)Key Functional GroupsApplications
(Z)-methyl 2-(benzylidene)-3-oxo-dihydrobenzofuran~310Benzofuran, ketone, esterAntimicrobial, anti-inflammatory
(Z)-methyl 2-(methoxybenzylidene)-dihydrobenzofuran~340Methoxybenzene, benzofuranAntioxidant
(Z)-benzyl 2-(furan-methylene)-dihydrobenzofuran~366Benzofuran, furan, acetateDrug precursor
CAS No. 620548-38-1
Product Name (Z)-benzyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Molecular Formula C23H18O6
Molecular Weight 390.4 g/mol
IUPAC Name benzyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Standard InChI InChI=1S/C23H18O6/c1-15-7-8-18(28-15)12-21-23(25)19-10-9-17(11-20(19)29-21)26-14-22(24)27-13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3/b21-12-
Standard InChIKey LXYZPRVINABIOU-MTJSOVHGSA-N
Isomeric SMILES CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4
SMILES CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4
Canonical SMILES CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4
PubChem Compound 2009615
Last Modified Aug 20 2023

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